N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine
Description
N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine is a tertiary amine featuring a 2-methyloxolan (tetrahydrofuran) ring substituted at the 3-position with a 3,5-dimethylphenyl group. The compound’s structure combines lipophilic aromatic substituents with a polar oxygen-containing heterocycle, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-9-6-10(2)8-12(7-9)14-13-4-5-15-11(13)3/h6-8,11,13-14H,4-5H2,1-3H3 |
InChI Key |
FQTKACOIBKUWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,5-dimethylaniline with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the opening of the oxirane ring and subsequent formation of the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Properties
Key Observations :
- Substituent Effects : The 3,5-dimethylphenyl group is common across all compounds, contributing steric bulk and moderate electron-donating effects.
- Core Structure : The oxolan ring in the target compound introduces an oxygen atom, enhancing polarity compared to carboxamide or trichloro-acetamide cores. This may improve solubility but reduce lipophilicity relative to naphthalene-based analogs .
Key Observations :
- PET Inhibition : The carboxamide analog exhibits potent photosynthetic electron transport (PET) inhibition, attributed to its planar naphthalene core and electron-withdrawing amide group. The target compound’s oxolan ring may reduce PET inhibition efficacy due to reduced planarity and weaker electron-withdrawing capacity.
- Stereochemical Stability : Propan-2-amine derivatives (e.g., ) demonstrate high enantiomeric excess (up to 99.9% ee), suggesting that the 3,5-dimethylphenyl group enhances stereochemical stability. This property may extend to the target compound if chiral centers are present.
Physicochemical and Crystallographic Comparisons
Table 3: Physical Properties and Structural Data
Key Observations :
- Lipophilicity : The trichloro-acetamide and naphthalene-carboxamide exhibit higher lipophilicity than the target compound due to halogenation and aromatic cores. The oxolan ring likely reduces logP, enhancing aqueous solubility.
- Crystallography: The 3,5-dimethylphenyl group in trichloro-acetamides induces specific packing arrangements (e.g., monoclinic systems), suggesting predictable solid-state behavior for the target compound if crystallized .
Biological Activity
N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a phenyl group with two methyl substituents at the 3 and 5 positions, alongside a methyloxolan ring. The molecular formula is CHN, with a molecular weight of approximately 205.30 g/mol. The unique structure contributes to its distinct chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 75.0 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms that involve disrupting cell wall synthesis or interfering with metabolic pathways .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC) values observed were:
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanism of action in cancer cells appears to involve the modulation of specific signaling pathways and the induction of oxidative stress leading to cell death .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It has been suggested that the compound could bind to specific receptors, influencing their signaling pathways and resulting in therapeutic effects .
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
- Cancer Cell Line Studies : In a comparative study involving multiple compounds, this compound exhibited superior cytotoxicity against HeLa cells compared to traditional chemotherapeutic agents, suggesting a promising avenue for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
